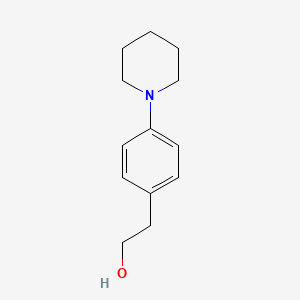

Phenethyl alcohol, 4-piperidino-

Description

However, the 4-piperidino substitution shifts its applications toward pharmaceutical chemistry, particularly as a structural analog or precursor in opioid synthesis. The molecular formula C₁₃H₁₉NO (as per ) indicates the presence of a phenethyl group linked to a piperidine ring, a scaffold commonly observed in synthetic opioids like fentanyl and its analogs . Its synthesis and pharmacological relevance are tied to modifications in the piperidine moiety, which influence receptor binding and metabolic stability .

Properties

CAS No. |

55023-79-5 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(4-piperidin-1-ylphenyl)ethanol |

InChI |

InChI=1S/C13H19NO/c15-11-8-12-4-6-13(7-5-12)14-9-2-1-3-10-14/h4-7,15H,1-3,8-11H2 |

InChI Key |

XHELXZZYSQOSBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Findings :

Piperidine Substitution: Unlike fentanyl, which features an anilide group at the piperidine C4 position, phenethyl alcohol, 4-piperidino- retains a hydroxyl group. This structural difference reduces μ-opioid receptor affinity but may enhance metabolic stability .

Aryl Modifications: Compounds like 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol () demonstrate how halogenated aryl groups increase lipophilicity and receptor selectivity compared to the simpler phenethyl group in 4-piperidino- derivatives .

Ester Derivatives : CAPE () highlights how esterification of phenethyl alcohol alters bioactivity, shifting from opioid-related effects to anti-inflammatory pathways .

Pharmacological Data :

- Gupta et al. (2013) compared the bioefficacy of fentanyl and its 1-substituted analogs in mice, showing that substitutions at the piperidine nitrogen significantly alter analgesic potency . For example, 1-benzyl-4-phenylaminopiperidine derivatives exhibited reduced efficacy compared to fentanyl, suggesting the importance of the anilide group for μ-opioid activity .

- 4-Piperidino- derivatives lacking the anilide group (as in phenethyl alcohol, 4-piperidino-) are likely less potent as analgesics but may serve as intermediates for further functionalization .

Q & A

Q. What synthetic methodologies are recommended for 4-piperidino-phenethyl alcohol, and how can reaction conditions be optimized?

The synthesis of 4-piperidino-phenethyl alcohol derivatives often involves multi-step organic reactions. For example, sulfonohydrazide intermediates (e.g., compounds 1–3 in ) can be synthesized via condensation reactions between substituted benzaldehydes and nitro/methoxybenzenesulfonohydrazides under acidic conditions . Key optimization factors include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.

- Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity.

Q. Which analytical techniques are most robust for characterizing 4-piperidino-phenethyl alcohol in complex matrices?

- GC-MS : Effective for volatile derivatives (e.g., phenethyl alcohol metabolites in plasma), as demonstrated in pharmacokinetic studies with a detection limit of 0.1 ng/mL .

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve substituent effects on the piperidine and phenethyl moieties. For example, methoxy groups show characteristic singlets at δ 3.7–3.9 ppm .

- HPLC-UV : Reverse-phase C18 columns (acetonitrile/water mobile phase) separate isomers with >90% recovery .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data for 4-piperidino-phenethyl alcohol across studies be systematically addressed?

Contradictions often arise from variability in analytical methods or biological models. To resolve this:

- Cross-Method Validation : Compare GC-MS () and LC-MS/MS (analogous to phosphatidylethanol analysis in ) to confirm accuracy .

- Standardized Protocols : Adopt uniform sampling times (e.g., T₀, T₀.₅, T₁, T₂₄) and matrices (e.g., whole blood vs. plasma) .

- Controls : Include internal standards (e.g., deuterated phenethyl alcohol) to correct for matrix effects .

Q. What experimental models are suitable for evaluating the bioactivity of 4-piperidino-phenethyl alcohol derivatives?

- In Vitro :

- In Vivo :

Q. How do structural modifications to the piperidine ring influence biological activity?

- Substituent Effects : highlights that 4-piperidino-ethoxybenzyl derivatives with halogen or trifluoromethyl groups exhibit enhanced receptor binding (e.g., α-ethyl-α-(3-trifluoromethyl-phenyl) variants showed 10-fold higher potency) .

- Stereochemistry : Chiral HPLC separates enantiomers, with R-configurations often showing higher metabolic stability .

Methodological Considerations

Q. What storage conditions ensure the stability of 4-piperidino-phenethyl alcohol during experiments?

Q. How can researchers design dose-response studies to assess toxicity thresholds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.